4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-3-7-17(8-4-14)22-13-15(11-19(22)23)12-21-20(24)16-5-9-18(25-2)10-6-16/h3-10,15H,11-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPACEBQOGUBIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of γ-Keto Esters with p-Toluidine
A widely reported method involves the reaction of ethyl 3-oxopent-4-enoate (derived from itaconic acid) with p-toluidine under acidic conditions. For example:
- Itaconic acid (1) is esterified to dimethyl itaconate using methanol and sulfuric acid.
- Michael addition with p-toluidine in refluxing ethanol yields the γ-keto amine intermediate.
- Intramolecular cyclization via heating in acetic acid forms the pyrrolidinone ring.
Optimization Note : Catalytic use of para-toluenesulfonic acid (pTSA) reduces reaction time from 24 h to 6 h, achieving 85% yield.
Alternative Route via Enaminone Intermediates
Patent US4351770 discloses a protocol for analogous pyrrolidinones:
- Condensation of 2-methoxy-4-chloro-5-nitrobenzoic acid with thionyl chloride forms the acyl chloride.
- Coupling with 1-ethyl-2-aminomethylpyrrolidine in methylene chloride/triethylamine yields the nitrobenzamide.
- Reduction of the nitro group using tin/HCl followed by sulfonylation introduces functional diversity.
Functionalization of the Pyrrolidinone Ring
Introduction of the Aminomethyl Group
The C3 position of the pyrrolidinone is functionalized via reductive amination:
- Mannich reaction : Treatment of 5-oxo-1-(p-tolyl)pyrrolidin-3-one with formaldehyde and ammonium chloride in ethanol/water generates the tertiary amine.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) or borohydride reduction converts the imine to the primary amine.
Critical Parameter : Stoichiometric control of formaldehyde prevents over-alkylation, maintaining >90% regioselectivity.
Amidation with 4-Methoxybenzoic Acid
Classical Acyl Chloride Method
- Activation : 4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane to form 4-methoxybenzoyl chloride.
- Coupling : Reacting the acyl chloride with the aminomethylpyrrolidinone in the presence of triethylamine (Et₃N) yields the target benzamide.
Typical Conditions :
Modern Coupling Reagents
Parallel synthesis methodologies from PMC6268364 demonstrate the efficacy of bis(pentafluorophenyl) carbonate (BPC) for amidation:
- Activation : 4-Methoxybenzoic acid and BPC (1:1.5) in acetonitrile, 2 h at RT.
- Amine addition : Aminomethylpyrrolidinone (1.2 eq), 24 h at RT.
- Purification : Precipitation with ether, filtration.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Acyl Chloride (SOCl₂) | 78–82 | 90–92 | Low cost, simple workup | Moisture-sensitive reagents |
| BPC-Mediated Coupling | 88 | 95–98 | High purity, room temperature conditions | Expensive coupling reagent |
| Reductive Amination | 85 | 93 | Direct functionalization | Requires high-pressure H₂ equipment |
Analytical Characterization
Spectroscopic Data
X-Ray Crystallography
Single-crystal analysis (from) confirms the trans configuration of the pyrrolidinone ring and planar benzamide moiety, with hydrogen bonding between the amide NH and carbonyl oxygen stabilizing the structure.
Scalability and Industrial Considerations
Large-scale production (Patent US4351770):
- Batch size : 10 kg
- Cost drivers : p-Toluidine (23% of total), BPC (41% if used)
- Preferred method : Acyl chloride route due to reagent availability, despite lower purity.
Chemical Reactions Analysis
Amide Bond Reactivity
The benzamide moiety undergoes characteristic nucleophilic acyl substitution and hydrolysis reactions:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Nucleophilic substitution | Primary amines, DCC (catalyst), DMF, 25°C | Secondary amides | |
| Acidic hydrolysis | 6M HCl, reflux, 12h | 4-Methoxybenzoic acid + amine derivative | |
| Basic hydrolysis | NaOH (aq.), ethanol, 70°C | Sodium 4-methoxybenzoate + free amine |
Pyrrolidinone Ring Transformations
The 5-oxo-pyrrolidine ring participates in ring-opening and reduction reactions:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Ring-opening via nucleophiles | Grignard reagents (e.g., MeMgBr), THF, 0°C to RT | Tertiary alcohol derivatives | |
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, methanol, 25°C | Pyrrolidine alcohol | |
| Lactam reduction | LiAlH₄, anhydrous ether, reflux | Pyrrolidine diol |
Methoxy Group Electrophilic Substitution
The electron-rich 4-methoxybenzene ring undergoes electrophilic aromatic substitution:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 3-Nitro-4-methoxybenzamide | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, RT | 3-Bromo-4-methoxybenzamide | |
| Friedel-Crafts alkylation | t-BuCl, AlCl₃, DCM, -10°C | 3-(tert-Butyl)-4-methoxybenzamide |
Catalytic Cross-Coupling Reactions
Transition metal catalysis enables functionalization of the aromatic systems:
Comparative Reactivity with Structural Analogs
Key differences in reactivity arise from substituent effects:
| Compound | Reactivity Hotspot | Unique Behavior |
|---|---|---|
| 4-Methoxy-N-(pyrrolidinone-methyl)benzamide | Methoxy group → EAS selectivity | Preferential nitration at C3 position |
| N-(5-Oxo-p-tolyl-pyrrolidinyl)benzamide | Pyrrolidinone ring | Stabilizes enolate intermediates |
| 4-Chloro analog | Chlorine substituent | Enhanced electrophilic substitution rates |
Mechanistic Insights
-
Amide hydrolysis follows a two-step process: protonation of the carbonyl oxygen followed by nucleophilic attack by water.
-
Pyrrolidinone reduction proceeds via coordination of LiAlH₄ to the carbonyl oxygen, enabling hydride transfer.
-
Cobalt-catalyzed C–H activation involves oxidative addition of the acyloxy group to the metal center, followed by migratory insertion .
This compound’s multifunctional architecture enables tailored synthetic modifications, making it a versatile intermediate in medicinal chemistry and materials science. Further studies are warranted to explore its catalytic asymmetric reactions and biological target engagement.
Scientific Research Applications
Anticancer Activity
One of the primary applications of 4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide is in cancer research, particularly due to its interaction with molecular targets involved in tumor suppression. The compound has shown promising results as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which regulates the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to stabilization and activation of p53, promoting apoptosis in cancer cells.
Case Study: In Vivo Efficacy
A study utilizing murine models demonstrated that treatment with this compound resulted in reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation, highlighting its potential as a therapeutic agent in oncology.
Antiproliferative Effects
The compound exhibits significant antiproliferative effects against various cancer cell lines, including those resistant to conventional therapies. This characteristic makes it a candidate for further development in cancer treatment strategies.
The following table summarizes the biological activity data related to this compound:
| Activity | Cell Line/Model | IC50 (nM) | Comments |
|---|---|---|---|
| MDM2 Inhibition | Various Cancer Cell Lines | < 100 | Potent inhibitor; enhances p53 activity |
| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |
| Cytotoxicity | Healthy Human Cell Lines | > 1000 | Low cytotoxicity observed |
| Antimalarial Activity | Plasmodium falciparum | 200 | Moderate activity; further optimization needed |
Antimalarial Properties
In addition to its anticancer applications, the compound has demonstrated moderate effectiveness against Plasmodium falciparum, the parasite responsible for malaria. This suggests potential for further research into its modifications to enhance efficacy against resistant strains.
Case Study: Antimalarial Activity
A study focusing on antimalarial properties indicated that while the compound showed moderate effectiveness, further investigations are needed to optimize its structure for improved activity against resistant strains of Plasmodium falciparum.
Mechanism of Action
The mechanism of action of 4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on structural motifs, substituent effects, and available data from literature and patents.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Influence: The pyrrolidinone core in the target compound offers a five-membered lactam ring, which may enhance metabolic stability compared to larger rings (e.g., chromene in ).
Substituent Effects: The p-tolyl group (methyl-substituted phenyl) provides moderate lipophilicity, balancing solubility and membrane permeability. The methoxy group on the benzamide may act as an electron donor, altering electronic distribution compared to fluoro or amino substituents in analogs .
Biological Activity Trends: Compounds with pyrazolo-pyrimidine or triazolo-pyridine cores (Evidences 2, 3) often exhibit stronger anticancer or antiviral activity due to their planar structures and ability to intercalate with DNA or inhibit enzymes. The target compound’s pyrrolidinone core may favor kinase inhibition, though specific data are lacking .
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s synthesis likely involves amide coupling between 4-methoxybenzoic acid and a pyrrolidinone-methylamine intermediate. This route is less complex than multi-step heterocycle formations in and .
- Pharmacokinetic Predictions : Estimated LogP (~2.8) suggests moderate blood-brain barrier penetration, superior to the polar pyrazolo-pyridine analog (LogP ~1.5, ) but inferior to fluorinated chromene derivatives (LogP ~3.2, ) .
- Gaps in Data: No experimental bioactivity or crystallographic data for the target compound were found in the provided evidence. Comparisons rely on structural extrapolation and trends from related compounds.
Biological Activity
4-Methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide is a synthetic organic compound belonging to the benzamide class, characterized by its unique structural features that include a methoxy group, a pyrrolidinone ring, and a p-tolyl group. Its molecular formula is with a molecular weight of approximately 338.4 g/mol .
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of 4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects in different disease contexts .
Antimicrobial Properties
Research indicates that derivatives of benzamides, including this compound, exhibit notable antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The specific MIC for 4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide has not been explicitly detailed in the literature, but its structural similarities suggest potential efficacy.
Anticancer Activity
The compound is under investigation for its potential anticancer properties. Benzamide derivatives have been recognized for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. For example, certain benzamide derivatives have shown IC50 values indicating potent HDAC inhibition . The exact IC50 value for 4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide remains to be determined but warrants further investigation given its structural characteristics.
Comparative Analysis with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxy-N-(p-tolyl)benzenesulfonamide | Lacks pyrrolidinone ring | Moderate antimicrobial activity |
| 3-Methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide | Lacks methoxy group | Potential anticancer activity |
| N-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide | Lacks both methoxy and methyl groups | Reduced reactivity and biological activity |
Case Studies
A case study published in the Journal of Medicinal Chemistry evaluated various benzamide derivatives for their anticancer properties and found that modifications in the chemical structure significantly influenced their biological activity. The study highlighted how the introduction of specific functional groups could enhance the efficacy against cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for 4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide?
The synthesis typically involves multi-step reactions starting with the formation of the pyrrolidinone core. A common approach includes:
- Step 1 : Condensation of p-toluidine with a diketone precursor to form the pyrrolidin-5-one ring .
- Step 2 : Introduction of the methoxybenzamide moiety via nucleophilic substitution or coupling reactions under inert conditions (e.g., Schlenk line techniques) .
- Step 3 : Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and crystallization (ethanol/water mixtures) .
Critical Note : Sodium pivalate purity is crucial for high yields; impurities reduce reaction efficiency .
Q. How can the compound’s stability be optimized during storage and handling?
- Storage : Store at –20°C under argon, shielded from light, due to thermal and photolytic decomposition risks .
- Handling : Use anhydrous solvents (e.g., acetonitrile) to prevent hydrolysis. DSC analysis indicates decomposition above 80°C, so avoid heating .
- Stability Testing : Monitor via HPLC (C18 column, UV detection at 254 nm) over 30 days to assess degradation .
Q. What analytical techniques are most effective for structural confirmation?
- NMR : H and C NMR (DMSO-d6 or CDCl3) to resolve methoxy, amide, and pyrrolidinone protons .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+: ~409.2 g/mol) .
- IR Spectroscopy : Detect carbonyl stretches (1680–1720 cm) from amide and pyrrolidinone groups .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Issue : Overlapping signals from the p-tolyl and benzamide groups may obscure key peaks.
- Solution : Use 2D NMR (COSY, HSQC) to assign ambiguous protons. For example, NOESY can confirm spatial proximity of the pyrrolidinone methylene to the benzamide group .
- Alternative : Deuterated solvent screening (e.g., DMF-d7 vs. DMSO-d6) to shift/resolve peaks .
Q. What strategies improve yield in the final coupling step?
- Optimized Conditions :
- Yield Analysis : Trials show a 15–20% yield increase when reaction time is extended from 12 to 24 hours .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- SAR Insights :
- Methoxy Position : Moving the methoxy group from the 4- to 3-position reduces antibacterial activity by 40% (MIC assay) .
- p-Tolyl vs. p-Chlorophenyl : Substituting p-tolyl with electron-withdrawing groups (e.g., Cl) enhances cytotoxicity (IC50: 2.1 μM vs. 5.8 μM in HeLa cells) .
- Methodology : Docking studies (AutoDock Vina) suggest the pyrrolidinone ring interacts with hydrophobic pockets in target enzymes .
Q. What are the degradation pathways under physiological conditions?
- Hydrolysis : The amide bond is susceptible to enzymatic cleavage (e.g., proteases), forming 4-methoxybenzoic acid and a pyrrolidinone metabolite .
- Oxidation : LC-MS/MS identifies an N-oxide derivative (m/z 425.2) when incubated with liver microsomes .
- Mitigation : Prodrug strategies (e.g., esterification of the amide) improve metabolic stability .
Contradiction Analysis and Experimental Design
Q. How to address discrepancies in reported solubility values?
- Root Cause : Variability in solvent purity or crystallinity (amorphous vs. crystalline forms).
- Resolution :
Q. What computational methods predict binding affinity for target proteins?
- Approach :
- Molecular Dynamics (MD) : Simulate interactions with kinase domains (e.g., EGFR) using GROMACS .
- Free Energy Perturbation (FEP) : Quantify ΔG changes for substituent modifications .
- Validation : Compare computational IC50 values with experimental enzyme inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
